
Tert-butyl 2-(3,4-diaminophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(3,4-diaminophenyl)acetate is an organic compound with the molecular formula C12H18N2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 3 and 4 positions, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3,4-diaminophenyl)acetate typically involves the esterification of 3,4-diaminophenylacetic acid with tert-butyl alcohol. This reaction can be catalyzed by strong acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl 2-(3,4-diaminophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Tert-butyl 2-(3,4-diaminophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-butyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
相似化合物的比较
Similar Compounds
Tert-butyl 2-(4-aminophenyl)acetate: Similar structure but with a single amino group at the 4 position.
Tert-butyl 2-(3-aminophenyl)acetate: Similar structure but with a single amino group at the 3 position.
Phenylacetic acid derivatives: Compounds with various substitutions on the phenyl ring.
Uniqueness
Tert-butyl 2-(3,4-diaminophenyl)acetate is unique due to the presence of two amino groups on the phenyl ring, which can participate in a wider range of chemical reactions compared to its mono-substituted counterparts. This dual functionality enhances its versatility in synthetic applications and its potential as a precursor for biologically active molecules.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
tert-butyl 2-(3,4-diaminophenyl)acetate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7,13-14H2,1-3H3 |
InChI 键 |
JATFMGKGUHDXQX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


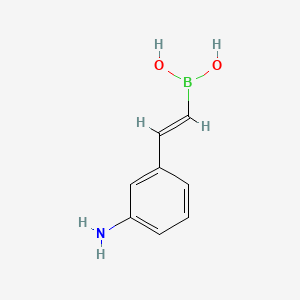
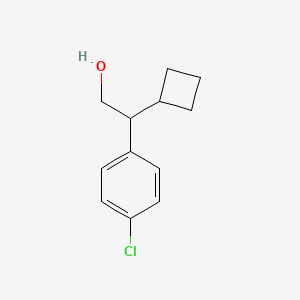
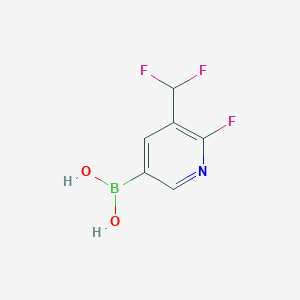
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)

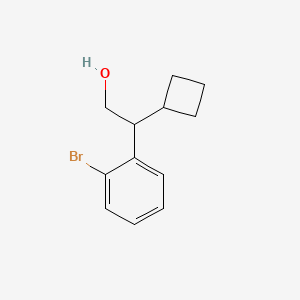




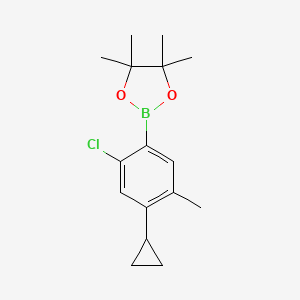

![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
